molecular formula C14H13BrN2O4S B12121889 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide

2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12121889
M. Wt: 385.23 g/mol
InChI Key: SRQKHJSGAMLZKB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic benzenesulfonamide derivative designed for biochemical research. Its core structure incorporates a sulfamoylphenyl group, a well-recognized pharmacophore known to act as a zinc-binding group (ZBG) . This moiety allows the compound to coordinate with the zinc ion in the active site of Carbonic Anhydrase (CA) enzymes, making it a candidate for investigating CA inhibition . Carbonic Anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in various solid tumors . These enzymes play a critical role in tumor pH regulation, cell survival, proliferation, and metastasis . Therefore, research into sulfonamide-based inhibitors like this acetamide compound is a significant area in developing novel anticancer agents . The molecular structure of this compound is built using the "tail approach," where the 4-sulfamoylphenyl group targets the enzyme's active site, and the 2-(3-bromophenoxy) tail is designed to interact with the middle and rim regions of the CA cavity, which can influence potency and isoform selectivity . Researchers can utilize this compound in in vitro enzymatic assays to evaluate its inhibitory activity against various CA isoforms or in cell-based studies to explore its anti-proliferative effects on cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13BrN2O4S

Molecular Weight

385.23 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C14H13BrN2O4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)

InChI Key

SRQKHJSGAMLZKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Coupling via Nucleophilic Substitution

This method involves reacting 3-bromophenol with a pre-synthesized N-(4-sulfamoylphenyl)chloroacetamide intermediate. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism under basic conditions:

Procedure :

  • Intermediate Preparation : N-(4-sulfamoylphenyl)chloroacetamide is synthesized by treating 4-aminobenzenesulfonamide with chloroacetyl chloride in dry acetone at 0–5°C for 2 hours.

  • Phenoxy Group Introduction : The chloroacetamide intermediate is reacted with 3-bromophenol in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate (K2CO3) as a base to deprotonate the phenol.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallized from ethanol/water (1:1).

Key Data :

ParameterValue
Yield72–78%
Reaction Time6 hours
Temperature80°C
SolventDMF
BaseK2CO3

This method prioritizes regioselectivity, as the electron-withdrawing sulfonamide group directs substitution to the para-position relative to the acetamide.

Stepwise Assembly via Acylation and Etherification

An alternative approach constructs the acetamide backbone before introducing the phenoxy moiety:

Procedure :

  • Sulfonamide Formation : 4-Aminobenzenesulfonamide is acetylated using acetic anhydride in tetrahydrofuran (THF) at reflux for 4 hours to form N-(4-sulfamoylphenyl)acetamide.

  • Chloroacetylation : The acetamide is treated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield N-(4-sulfamoylphenyl)chloroacetamide.

  • Ether Bond Formation : The chloroacetamide reacts with 3-bromophenol in acetonitrile at 70°C for 5 hours, catalyzed by potassium iodide (KI) to enhance leaving-group displacement.

Key Data :

ParameterValue
Yield65–70%
Catalytic AdditiveKI (10 mol%)
SolventAcetonitrile
Temperature70°C

This route avoids competitive hydrolysis of the chloroacetamide intermediate, a common issue in polar solvents like DMF.

Optimization Strategies and Challenges

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Polar Aprotic Solvents : DMF and acetonitrile are preferred for their ability to stabilize transition states in SNAr reactions.

  • Inorganic Bases : K2CO3 outperforms weaker bases (e.g., NaHCO3) in deprotonating 3-bromophenol, accelerating nucleophilic attack.

Comparative Analysis :

BaseSolventYield (%)Byproducts
K2CO3DMF78<5% hydrolysis
NaHCO3DMF5215% hydrolysis
TEAAcetonitrile70<3% hydrolysis

Managing Bromine Reactivity

The electron-deficient 3-bromophenol undergoes unintended side reactions, such as:

  • Dimerization : Mitigated by maintaining dilute reaction conditions (0.1–0.2 M).

  • Oxidative Debromination : Avoided by excluding oxidizing agents and conducting reactions under nitrogen.

Industrial-Scale Production Considerations

Catalytic Enhancements

Industrial protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity between aqueous and organic phases.

Purification at Scale

  • Recrystallization : Ethanol/water mixtures achieve >98% purity, with yields of 85–90% after two crystallizations.

  • Continuous Chromatography : Simulated moving bed (SMB) systems reduce solvent consumption by 40% compared to batch processes.

Case Studies and Experimental Validation

Case Study 1: Yield Optimization

A 2022 study compared two protocols for synthesizing N-(4-sulfamoylphenyl)chloroacetamide:

  • Method A : Chloroacetyl chloride in dry acetone at 0°C (Yield: 88%).

  • Method B : Chloroacetic acid with DCC coupling in dichloromethane (Yield: 72%).

Method A’s superior yield is attributed to minimized side reactions under low-temperature conditions.

Case Study 2: Regioselectivity Analysis

X-ray crystallography of intermediates confirmed that the sulfonamide group directs substitution exclusively to the para-position, eliminating the need for protecting groups .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenoxy group undergoes substitution reactions with nucleophiles. This reactivity is central to structural modifications for pharmacological optimization.

Key Reaction Examples:

Reagent/ConditionsProductYieldSource
Sodium hydroxide (EtOH, 80°C)2-(3-Hydroxyphenoxy)-N-(4-sulfamoylphenyl)acetamide72%
Potassium iodide (DMF, 120°C)2-(3-Iodophenoxy)-N-(4-sulfamoylphenyl)acetamide65%
Ammonia (MeCN, 100°C)2-(3-Aminophenoxy)-N-(4-sulfamoylphenyl)acetamide58%

Mechanistic studies indicate an S<sub>N</sub>Ar pathway due to electron-withdrawing effects from the sulfamoyl group, which activates the aromatic ring toward nucleophilic attack .

Hydrolysis Reactions

The acetamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions, enabling the generation of intermediates for further derivatization.

Hydrolysis Pathways:

ConditionReaction OutcomeProductYieldSource
6M HCl (reflux, 6h)Acetamide → Carboxylic acid2-(3-Bromophenoxy)acetic acid85%
2M NaOH (60°C, 4h)Sulfamoyl → Sulfonic acidN-(4-Sulfophenyl)-2-(3-bromophenoxy)acetamide78%

The acetamide hydrolysis follows a base- or acid-catalyzed mechanism , while sulfamoyl cleavage involves protonation of the nitrogen followed by nucleophilic water attack .

Oxidation Reactions

The phenoxy moiety undergoes oxidation to form quinone-like structures, which are pharmacologically relevant for redox-active applications.

Oxidation Data:

Oxidizing AgentConditionsProductYieldSource
KMnO<sub>4</sub> (H<sub>2</sub>SO<sub>4</sub>)80°C, 3h2-(3-Bromo-1,4-benzoquinone)-N-(4-sulfamoylphenyl)acetamide63%
CrO<sub>3</sub> (AcOH)RT, 12h2-(3-Bromo-2-hydroxyphenoxy)-N-(4-sulfamoylphenyl)acetamide41%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation for structural diversification.

Coupling Examples:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acid2-(3-Arylphenoxy)-N-(4-sulfamoylphenyl)acetamide70–88%
Sonogashira couplingPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, alkyne2-(3-Alkynylphenoxy)-N-(4-sulfamoylphenyl)acetamide65%

Acylation and Sulfonylation

The sulfamoyl nitrogen can act as a nucleophile, reacting with acyl or sulfonyl chlorides to form secondary derivatives.

ReagentProductYieldSource
Acetyl chloride (pyridine)N-Acetyl-2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide81%
Tosyl chloride (DMAP)N-Tosyl-2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide76%

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits significant anticancer activity against various cancer cell lines, including breast and colon cancer. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. Molecular docking studies suggest that it may interact with key enzymes involved in cancer metabolism, enhancing its potential as an anticancer agent .

Antibacterial Activity

The sulfonamide group within the compound also contributes to its antibacterial properties. This feature positions it as a candidate for further pharmacological exploration aimed at developing new antibacterial agents. The compound's ability to combat bacterial infections may be linked to its structural characteristics, which enhance its binding affinity to bacterial targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights structural similarities and differences between 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide and other sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamideBromophenyl + Sulfonamide + AcetamideAnticancer, Antibacterial
SulfamethoxazoleSulfonamide + Methoxyl groupAntibacterial
SulfadiazineSulfonamide + Phenyl groupAntibacterial
N-(4-sulfamoylphenyl)acetamideSulfonamide + AcetamideAntimicrobial

The uniqueness of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide lies in its combination of a brominated aromatic system with a sulfonamide functionality, potentially enhancing its biological activity compared to other derivatives .

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy and sulfamoylphenyl groups can contribute to binding affinity and specificity, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Tails

The "tail approach" in CA inhibitor (CAI) design emphasizes modifying the tail group to enhance isoform selectivity. Below is a comparison of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide with key analogues:

Compound Tail Structure Target Enzyme Ki (nM) Selectivity Notes Reference
2-(3-Bromophenoxy)-N-(4-sulfamoylphenyl)acetamide 3-Bromophenoxy hCA II/VII N/A* Hypothesized selectivity via bulky tail
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Benzhydrylpiperazine hCA VII 8.9 5-fold selectivity over hCA II (Ki = 43.2 nM)
2-((4-Bromophenyl)thio)-N-(4-sulfamoylphenyl)acetamide 4-Bromophenylthio hCA II/XII 12–25 Improved thioether-mediated hydrophobicity
N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide 4-Nitrophenoxy Cancer cells N/A Anticancer activity (IC50 = 5–10 µM)

Key Observations:

  • Bromine vs.
  • Phenoxy vs. Piperazine Tails: Phenoxy tails (as in the target compound) exhibit lower conformational flexibility than piperazine-based tails, which may reduce off-target effects but limit access to variable CA isoform regions .

Role of the Acetamide Linker

The acetamide linker (-NH-CO-CH2-) is critical for:

Conformational Flexibility : Allows the tail to adopt orientations that maximize interactions with enzyme active sites .

Hydrogen Bonding : The carbonyl oxygen forms hydrogen bonds with CA residues (e.g., Thr200 in hCA II), stabilizing inhibitor-enzyme complexes .

Comparative Stability : Acetamide-linked compounds show superior metabolic stability compared to ester or thioether-linked analogues .

Sulfamoylphenyl Group as a ZBG

The sulfamoyl group (-SO2NH2) coordinates with the catalytic zinc ion in CAs, a feature shared across sulfonamide-based CAIs. However, substitutions on the phenyl ring (e.g., bromine) influence electronic effects:

Carbonic Anhydrase Inhibition

  • hCA VII Selectivity : Bulky tails (e.g., benzhydrylpiperazine) exploit isoform-specific hydrophobic pockets, achieving Ki values < 10 nM .
  • hCA II Activity : Ubiquitous isoforms like hCA II require shorter tails for optimal inhibition, as seen in 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide (Ki = 12 nM) .

Anticancer Potential

Phenoxyacetamide derivatives with halogen substituents (e.g., 3c in ) inhibit cancer cell proliferation (IC50 = 5–10 µM) via mechanisms possibly involving CA IX/XII inhibition or ROS modulation.

Biological Activity

2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Biological Activity Overview

Research indicates that 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits significant anticancer and antimicrobial activities. The following sections detail these activities based on empirical studies.

The anticancer properties of this compound are primarily attributed to its ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in various tumors. Inhibition of these isoforms can lead to reduced tumor acidity and hinder cancer cell proliferation.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer).
  • Results :
    • Significant reduction in cell viability was observed under hypoxic conditions, which is typical for tumor environments.
    • For instance, at high concentrations (400 μM), a decrease in viability by 20% was noted in HT-29 cells when treated with the compound .

Comparative Efficacy

In comparative studies, 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide showed higher inhibitory activity against HT-29 and MDA-MB-231 cells than the standard carbonic anhydrase inhibitor acetazolamide (AZM), especially under hypoxic conditions .

Spectrum of Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Minimum Inhibitory Concentration (MIC)

  • Testing : The MIC values were determined for several bacterial strains.
  • Findings : The compound exhibited effective bactericidal activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Data Tables

Biological Activity Cell Line/Bacteria Concentration Tested Effect Observed
AnticancerHT-29400 μM20% viability reduction
AnticancerMDA-MB-231VariousHigher inhibition than AZM
AntimicrobialK. pneumoniaeVariesEffective bactericidal activity

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    • Researchers synthesized several derivatives of sulfonamides, including the target compound.
    • Results indicated that the compound effectively inhibited CA IX and CA XII, leading to reduced tumor cell proliferation under hypoxic conditions .
  • Antimicrobial Efficacy Against Resistant Strains :
    • A series of tests were conducted to evaluate the antimicrobial effects against K. pneumoniae.
    • The compound demonstrated significant bactericidal activity, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic: What are the common synthetic routes for 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution and amide coupling. A representative approach involves:

Bromophenoxy Intermediate : React 3-bromophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-chloro-N-(3-bromophenoxy)acetamide .

Sulfamoylphenyl Amidation : Couple the intermediate with 4-aminobenzenesulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the bromophenoxy and sulfamoylphenyl groups. For example, the acetamide carbonyl (δ ~168 ppm in ¹³C NMR) and sulfamoyl NH₂ (δ ~6.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves molecular conformation and bond angles. A related bromophenyl acetamide derivative showed a dihedral angle of 85.2° between aromatic rings, confirmed by single-crystal diffraction (R factor = 0.054) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂BrN₂O₃S: 383.98) .

Advanced: How can reaction yields be optimized during multi-step synthesis?

Methodological Answer:
Key strategies include:

Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Ullmann-type coupling to improve bromophenoxy intermediate yields .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency by stabilizing reactive intermediates .

Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide coupling .

In-line Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and purity .

Advanced: How to design enzyme inhibition assays for evaluating the sulfamoyl group’s role?

Methodological Answer:

Target Selection : Focus on carbonic anhydrase or serine proteases, where sulfamoyl groups are known inhibitors .

Kinetic Assays :

  • Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure enzyme activity.
  • Calculate IC₅₀ values via dose-response curves (e.g., 0.1–100 µM compound concentration) .

Structural Analysis : Perform molecular docking (AutoDock Vina) to map sulfamoyl interactions with enzyme active sites .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC (e.g., 95% vs. 98% purity impacts IC₅₀ values) .
  • Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers alter enzyme kinetics) .
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) to ensure compound solubility in biological assays .

Environmental Impact: What methodologies assess environmental fate and degradation?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Biodegradation Assays : Use OECD 301D (Closed Bottle Test) with activated sludge to measure microbial breakdown .
  • Partition Coefficients : Determine logP (octanol/water) to predict bioaccumulation potential .

Advanced: What techniques elucidate conformational dynamics in solution vs. solid state?

Methodological Answer:

  • Solution-State NMR : NOESY experiments reveal through-space interactions (e.g., bromophenoxy rotation barriers) .
  • Solid-State IR/Raman Spectroscopy : Compare carbonyl stretching frequencies to identify hydrogen-bonding networks .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with crystallographic data .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE during synthesis. For spills, neutralize with 5% sodium bicarbonate .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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